molecular formula C8H11N3O2 B13454209 Ethyl 2-(methylamino)pyrimidine-5-carboxylate

Ethyl 2-(methylamino)pyrimidine-5-carboxylate

Cat. No.: B13454209
M. Wt: 181.19 g/mol
InChI Key: PITVJJHBYWUHAT-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a methylamino (-NHCH₃) group at the 2-position and an ester (-COOEt) at the 5-position of the pyrimidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting transcriptional regulators like AP-1 and NF-κB. For instance, structural analogs of this compound have demonstrated potent inhibition of AP-1/NF-κB-mediated gene expression in Jurkat T cells . Its synthetic versatility allows modifications at the 2-, 4-, and 6-positions, enabling tailored physicochemical and biological properties.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-(methylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-10-8(9-2)11-5-6/h4-5H,3H2,1-2H3,(H,9,10,11)

InChI Key

PITVJJHBYWUHAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-chloro-5-formylpyrimidine with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences electronic, steric, and binding properties. Key analogs include:

Compound Name Substituent (2-position) Similarity Index Key Properties Reference
Ethyl 2-aminopyrimidine-5-carboxylate -NH₂ 0.97 Higher nucleophilicity, reduced steric bulk
Ethyl 2-(benzylamino)pyrimidine-5-carboxylate -NHBz (benzyl) N/A Increased lipophilicity, enhanced membrane permeability
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate -Cl N/A Electron-withdrawing, enhanced stability
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate -CF₃ 0.91 High electronegativity, metabolic resistance

Key Insights :

  • The methylamino group (-NHCH₃) balances moderate electron-donating effects and steric accessibility, making it favorable for target binding .
  • Chloro (-Cl) and trifluoromethyl (-CF₃) substituents enhance stability but may reduce reactivity due to electron withdrawal .

Modifications at the 4- and 6-Positions

Variations at these positions alter steric bulk and electronic distribution:

  • Ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate: A 4-methyl group and aryl amino substituent enhance π-π stacking with hydrophobic protein pockets .
  • Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxopyrimidine-5-carboxylate : The 6-methyl and 4-aryl groups improve crystallinity and thermal stability .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C)
Ethyl 2-(methylamino)pyrimidine-5-carboxylate ~195 Moderate in DMSO 160–165 (predicted)
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 220.15 Low in H₂O N/A
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate 214.65 Insoluble in H₂O N/A

Trends :

  • Hydrophobic substituents (e.g., -CF₃, -Bz) reduce aqueous solubility but enhance lipid bilayer penetration.
  • Polar groups (e.g., -OH, -NH₂) improve solubility but may limit membrane permeability.

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